2-(6-Bromo-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoic acid
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Overview
Description
2-(6-Bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a dioxo-thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid typically involves multistep reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the precursor compound.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the compound.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and acetic acid (HOAc) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as bromine (Br₂) and iron(III) bromide (FeBr₃) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(6-Bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-6-bromobenzo[de]isoquinoline-1,3-dione: Contains a bromine atom and a similar dioxo-thienopyrimidine core.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Shares the bromine and methyl groups but has a different core structure.
Uniqueness
2-(6-Bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C11H11BrN2O4S |
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Molecular Weight |
347.19 g/mol |
IUPAC Name |
2-(6-bromo-5-methyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H11BrN2O4S/c1-4-5-7(19-6(4)12)13-10(18)14(8(5)15)11(2,3)9(16)17/h1-3H3,(H,13,18)(H,16,17) |
InChI Key |
LZZQJAVELDJCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)C(C)(C)C(=O)O)Br |
Origin of Product |
United States |
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